Astin J
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H33N5O7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |
InChI Key |
MSWRFBPAGLGJCX-XEYPJELSSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Canonical SMILES |
CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Synonyms |
(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid astin J pyrrole-Abu-Ser-beta-Phe-Abu |
Origin of Product |
United States |
Chemical Structure and Synthesis of Astin J
Elucidation of the Acyclic Pentapeptide Structure
This compound was first isolated from the roots of Aster tataricus. Its structure was elucidated using a combination of spectroscopic methods and chemical transformation. nih.gov It is an acyclic pentapeptide, and its structure was confirmed by its chemical relationship to astin C, a cyclic pentapeptide from the same source. Specifically, this compound was derived from the transformation of astin C into an analogous acyclic peptide. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C25H33N5O7 |
| IUPAC Name | (2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
| Structure | Acyclic Pentapeptide |
Synthesis Methodologies
While the total synthesis of several cyclic astin analogues has been a subject of research to explore structure-activity relationships, the specific de novo synthesis of this compound has not been a primary focus. nih.gov Its initial structural confirmation was achieved through the chemical transformation of the naturally more abundant astin C. nih.gov This process involves the cleavage of the cyclic backbone of astin C to yield the linear structure of this compound.
Biological Activity and Mechanism of Action
In Vitro and In Vivo Studies
The primary investigation into the biological activity of this compound focused on its antileukemic potential. In a study, this compound was tested against P388 and L1210 leukemia cell lines. The results of these early studies indicated some level of activity, though subsequent and broader research has consistently shown that acyclic astins are either inactive or significantly less potent than their cyclic counterparts. oup.comnih.govresearchgate.netresearchgate.net
Table 2: Reported Antileukemic Activity of this compound
| Cell Line | Bioactivity Metric | Result |
| P388 Leukemia | Not Specified | Reported Activity |
| L1210 Leukemia | Not Specified | Reported Activity |
Note: The original 1995 publication mentions antileukemic activities but does not provide specific quantitative data (e.g., IC50 values) in its abstract. nih.gov Later studies have generally categorized acyclic astins as inactive.
Postulated Mechanisms of Action
The mechanisms of action for the potent antitumor effects of cyclic astins, such as the induction of caspase-mediated apoptosis, have been a subject of detailed investigation. oup.com However, these mechanisms are intrinsically linked to the rigid, cyclic conformation of the peptide backbone. researchgate.netresearchgate.net Given that this compound is an acyclic peptide and is largely considered biologically inactive, there has been no significant research into its potential mechanisms of action, as it does not exhibit the prerequisite potent bioactivity that would warrant such studies.
Synthetic Methodologies and Chemical Modifications
Total Synthesis Approaches to Astin J and Structurally Related Cyclopeptides
While specific details on the total synthesis of this compound are not extensively documented in the provided results, the general approach for synthesizing astin-related cyclopeptides involves classical methods in solution. researchgate.netnih.gov A common strategy for synthesizing cyclic peptides like astins is solid-phase peptide synthesis (SPPS), which has been successfully employed for creating analogues of Astin C. nih.gov This method allows for the sequential addition of amino acids to a solid support, followed by cleavage and cyclization to yield the final cyclic peptide.
The synthesis of astin analogues often involves the preparation of a linear peptide precursor, which is then cyclized. The choice of cyclization site is a critical parameter that can influence the efficiency of the ring-closure reaction. For instance, in the synthesis of the cyclic peptide SFTI-1, a Gly-rich linker was utilized as the cyclization site. ntu.edu.sg
Strategic Design and Synthetic Tactics for Astin Analogues
The design of astin analogues is primarily driven by the goal of understanding the structural requirements for their biological activity and enhancing their therapeutic potential. A key strategy involves the substitution of specific amino acid residues within the cyclic peptide backbone. nih.gov For example, in the design of Astin C analogues, an amino acid substitution strategy was employed to investigate the impact of different residues on immunosuppressive activity. nih.gov
Several key findings have emerged from these studies:
Role of D-amino acids and hydrophobicity: Analogues of Astin C containing D-amino acid residues and hydrophobic long-chain alkyl or aryl substituents generally exhibited better immunosuppressive activity compared to those with hydrophilic amino acids or short-chain alkyl groups. nih.gov
Importance of the dichlorinated proline: The absence of the cis-3,4-dichlorinated proline residue in some Astin C analogues resulted in a loss of immunosuppressive activity, highlighting its critical role. nih.gov
Cyclic nature: The cyclic structure of astins is considered essential for their antitumor activities, as acyclic versions have been shown to be inactive. oup.com
Table 1: Synthetic Analogues of Astin C and their Immunosuppressive Activity
| Compound | Modification from Astin C | IC50 (μM) |
| Astin C | - | 12.6 ± 3.3 |
| Analogue 2 | Amino acid substitution | 38.4 ± 16.2 |
| Analogue 4 | Amino acid substitution | 51.8 ± 12.7 |
| Analogue 5 | Amino acid substitution | 65.2 ± 15.6 |
| Analogue 8 | Amino acid substitution | 61.8 ± 12.4 |
| Analogues 15, 16, 17 | Lacked cis-3,4-dichlorinated proline | No activity |
Data sourced from a study on the design and synthesis of Astin C analogues. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Derivatization is a powerful tool for modifying the structure of natural products like astins to enhance their molecular complexity and explore a wider range of biological activities. While specific derivatization strategies for this compound are not explicitly detailed, general chemical modification techniques applicable to peptides and related compounds offer insights into potential approaches.
One common derivatization method is silylation , which is widely used to convert polar functional groups into non-polar derivatives. austinpublishinggroup.com This can improve properties such as volatility and thermal stability, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry (GC-MS). austinpublishinggroup.com Another approach involves the use of reagents like methyl iodide to simultaneously generate methyl esters of carboxyl groups and methyl ethers of hydroxyl groups. nih.gov
Furthermore, the introduction of chemical handles through derivatization can enable further modifications. For instance, the incorporation of unnatural amino acids with reactive groups can serve as points for attaching other molecules, such as fluorophores or polyethylene (B3416737) glycol (PEG), to alter the properties of the parent compound. acs.org
Incorporation of Non-Proteinogenic Amino Acids and Peptide Bond Surrogates in Astin Scaffold Synthesis
A key strategy to modulate the conformation and biological activity of astins involves the incorporation of non-proteinogenic amino acids and peptide bond surrogates. researchgate.netnih.gov Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, offer a vast chemical space for modifying peptide scaffolds. nih.govnih.gov
In the synthesis of new astin-related cyclopeptides, researchers have successfully incorporated non-proteinogenic residues such as:
Aib (α-aminoisobutyric acid) researchgate.netnih.gov
Abu (α-aminobutyric acid) researchgate.netnih.gov
-(S)β³-hPhe ((S)-β³-homophenylalanine) researchgate.netnih.gov
The synthesis of peptides incorporating these modifications often relies on established methods like solid-phase peptide synthesis, which can be adapted to accommodate these unnatural building blocks. ntu.edu.sg The development of Fmoc-compatible thioester surrogates, for example, has facilitated the synthesis of cyclic peptides containing such modifications. ntu.edu.sg
Table 2: Examples of Non-Proteinogenic Amino Acids and Peptide Bond Surrogates in Astin Analogue Synthesis
| Modification Type | Example | Purpose | Reference |
| Non-Proteinogenic Amino Acid | Aib (α-aminoisobutyric acid) | Modify peptide backbone structure | researchgate.netnih.gov |
| Non-Proteinogenic Amino Acid | Abu (α-aminobutyric acid) | Modify peptide backbone structure | researchgate.netnih.gov |
| Non-Proteinogenic Amino Acid | -(S)β³-hPhe | Modify peptide backbone structure | researchgate.netnih.gov |
| Peptide Bond Surrogate | -SO₂-NH- | Alter stability and conformation | researchgate.netnih.gov |
This table summarizes modifications made to the astin scaffold as reported in scientific literature.
Structure Activity Relationship Sar Studies
Methodological Frameworks for SAR Elucidation in Astin J Research
The elucidation of SAR in this compound research employs a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling. A primary strategy involves the synthesis of a series of this compound analogs with systematic modifications to the peptide backbone and amino acid side chains. acs.org These modifications are designed to probe the importance of various structural features for biological activity.
Key methodological frameworks include:
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of libraries of this compound analogs. By systematically varying the amino acid residues at each position or introducing different substituents, researchers can efficiently explore a wide range of chemical space.
Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone for the synthesis of this compound analogs, enabling the sequential addition of amino acids to a solid support. acs.org This method facilitates purification and allows for the incorporation of non-proteinogenic and modified amino acids.
Biological Screening Assays: The synthesized analogs are subjected to a battery of in vitro and in vivo assays to determine their biological activity, such as cytotoxicity against various cancer cell lines. nih.gov These assays provide the "activity" data for the SAR analysis.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netdovepress.com By developing mathematical models, QSAR can predict the activity of novel analogs and identify key physicochemical properties that govern bioactivity. researchgate.net
Impact of Macrocyclic Conformation on this compound Biological Activity
The cyclic nature of astins is a critical determinant of their biological properties. researchgate.netresearchgate.net The 16-membered macrocyclic ring imposes significant conformational constraints, which are believed to be essential for their antitumor activity. nih.gov Studies have shown that acyclic versions of astins are devoid of antitumor activity, highlighting the importance of the cyclic scaffold for maintaining a bioactive conformation. researchgate.netresearchgate.net
The conformation of the astin backbone, particularly the presence of a cis peptide bond involving the dichlorinated proline residue, is considered a key factor in their antineoplastic activities. nih.govresearchgate.net This specific conformation is thought to be crucial for the molecule's interaction with its biological target. cnr.it
To investigate the influence of conformational flexibility, researchers have synthesized astin analogs incorporating amino acids that modify the peptide backbone structure, such as α-aminoisobutyric acid (Aib) and other non-proteinogenic residues. nih.govresearchgate.net These modifications can alter the conformational landscape of the macrocycle, leading to changes in biological activity. The study of these analogs through techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations helps to elucidate the relationship between macrocyclic conformation and bioactivity. nih.govcnr.it
Influence of Specific Amino Acid Residues and Halogenation on Bioactivity
The specific amino acid residues and their modifications, particularly halogenation, play a pivotal role in modulating the biological activity of this compound.
Halogenation: A distinctive feature of many astins is the presence of a β,γ-dichlorinated proline residue. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of peptides and other small molecules. nih.govmdpi.com The introduction of halogen atoms can influence a molecule's physicochemical properties, such as lipophilicity, and can lead to stronger interactions with biological targets. mdpi.com In the case of astins, the dichlorinated proline is considered to be a key contributor to their antitumor effects. nih.gov The specific positioning and nature of the halogen atoms are likely critical for optimal activity. The enzymatic basis for such halogenation in natural product biosynthesis is an area of active research, with flavin-dependent halogenases being identified as key enzymes. nih.govbiorxiv.org
Stereochemical Considerations in this compound Activity Modulation
The absolute configuration of the chiral centers within the amino acid residues of this compound is a key determinant of its conformation and, consequently, its bioactivity. uj.edu.pl Even minor changes in stereochemistry, such as the inversion of a single chiral center, can lead to significant differences in biological activity. nih.gov This is because the precise spatial orientation of functional groups is necessary for optimal binding to a receptor or enzyme active site.
The synthesis of stereoisomers of this compound and its analogs is a powerful strategy to probe the importance of stereochemistry. nih.gov By comparing the biological activities of different enantiomers and diastereomers, researchers can gain insights into the stereochemical requirements for activity. X-ray crystallography and other spectroscopic techniques are essential for confirming the absolute configuration of these synthetic analogs. uj.edu.pl
Computational and Cheminformatic Approaches to this compound SAR Analysis
Computational and cheminformatic tools are increasingly integral to the study of SAR, providing valuable insights that complement experimental approaches. researchgate.netdrugdesign.org These methods allow for the analysis of large datasets of chemical structures and biological activities to identify patterns and relationships that might not be apparent from manual inspection. researchgate.net
Key computational approaches applied to this compound SAR analysis include:
Molecular Modeling and Docking: These techniques are used to build three-dimensional models of this compound and its analogs and to simulate their interaction with potential biological targets. dovepress.com Docking studies can predict the binding mode and affinity of different analogs, helping to rationalize observed SAR trends and guide the design of new compounds with improved activity.
Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can be used to predict the activity of untested compounds and to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for bioactivity. unicamp.br
Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. drugdesign.org By comparing the structures of active this compound analogs, a pharmacophore model can be developed and used to search for other compounds with a similar arrangement of features.
Cheminformatics Databases and Analysis Tools: Large chemical databases and analysis software are used to manage, analyze, and visualize the chemical and biological data generated in SAR studies. dblp.org These tools facilitate the identification of SAR trends, the clustering of compounds based on structural similarity, and the prioritization of compounds for further investigation.
Molecular and Cellular Mechanisms of Action
Identification and Characterization of Astin J’s Direct Molecular Targets (e.g., STING protein)
Studies on astins, particularly Astin C, have identified the stimulator of interferon genes (STING) protein as a crucial molecular target. Astins are known to bind to STING, a key cytosolic DNA sensor protein involved in innate immunity. researchgate.netmedchemexpress.comresearchgate.netnih.gov This interaction is considered significant as STING is a promising therapeutic target for various conditions, including cancer and immune disorders. researchgate.netresearchgate.net Mechanistically, Astin C has been shown to specifically inhibit the cGAS-STING signaling pathway. medchemexpress.comnih.gov It achieves this by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. medchemexpress.comnih.gov This disruption in protein-protein interaction inhibits the downstream innate inflammatory response triggered by cytosolic DNAs. medchemexpress.comnih.gov While these findings are primarily attributed to Astin C, the structural similarities among astins suggest that this compound may interact with similar molecular targets, potentially including STING.
Modulation of Intracellular Signaling Pathways and Protein-Protein Interactions
Active astins have been observed to influence intracellular signaling pathways. The interaction with STING, as discussed, directly impacts the cGAS-STING pathway, which is central to innate immune signaling. medchemexpress.comnih.gov This pathway involves a cascade of events, including the activation of TBK1 and subsequent phosphorylation of IRF3. medchemexpress.com By blocking the recruitment of IRF3 to STING, Astin C disrupts this cascade. medchemexpress.comnih.gov
Beyond the STING pathway, research on cyclic astin analogues has indicated their involvement in inducing apoptosis, a process that is tightly regulated by various intracellular signaling pathways. oup.com Apoptosis often involves the activation of caspase cascades, which are downstream effectors in programmed cell death signaling. oup.com The modulation of these pathways suggests that astins can influence critical cellular decisions related to survival and death.
Protein-protein interactions are fundamental to the function of signaling pathways. The disruption of the STING-IRF3 interaction by Astin C exemplifies how astins can modulate these interactions to exert their biological effects. medchemexpress.comnih.gov Further research is needed to fully delineate the spectrum of intracellular signaling pathways and protein-protein interactions modulated by this compound specifically.
Induction of Specific Cellular Processes (e.g., caspase-mediated apoptosis)
A prominent cellular process induced by active cyclic astins is apoptosis, particularly through the caspase-mediated pathway. researchgate.netoup.com Studies using human papillary thyroid carcinoma cell lines treated with cyclic astin analogues demonstrated the induction of apoptosis associated with the activation of caspases. oup.com Inhibition of caspase activity protected these cells from astin-induced apoptosis, confirming the central role of caspases in this process. oup.com
Detailed research on the caspase cascade activated by a cyclic astin analogue revealed the sequential activation of caspases 8, 9, and 3. oup.com This suggests that the apoptotic pathway triggered by these astins may involve both the extrinsic (caspase 8) and intrinsic (caspase 9) pathways, converging on the executioner caspase 3. oup.com The ability of cyclic astins to induce caspase-mediated apoptosis highlights their potential in targeting aberrant cell proliferation. While these findings are based on studies of cyclic astin analogues and natural astin B, it is plausible that this compound, as a related cyclic peptide, shares this capacity to induce apoptosis.
Immunomodulatory Mechanisms at the Cellular and Subcellular Levels
Astins have demonstrated immunomodulatory properties. researchgate.netmedchemexpress.com The interaction with STING is a key aspect of their influence on the immune system, as the cGAS-STING pathway plays a critical role in innate immunity and the regulation of inflammatory responses. medchemexpress.comresearchgate.netnih.gov By inhibiting STING signaling, astins like Astin C can attenuate innate inflammatory responses. medchemexpress.comnih.gov This suggests a potential for astins to modulate immune cell activity at a fundamental level by interfering with crucial signaling nodes.
The immunomodulatory effects of compounds can occur through various mechanisms, including influencing cytokine production, immune cell differentiation, and inducing apoptosis in specific immune cell populations. While the direct immunomodulatory mechanisms of this compound require specific investigation, the known interaction of related astins with STING points towards a role in modulating innate immune signaling at the cellular and subcellular levels.
Receptor Binding Profiles and Ligand-Receptor Interaction Dynamics
The interaction of astins with STING represents a specific instance of ligand-receptor binding. STING, a transmembrane protein, acts as a receptor for cyclic dinucleotides, and astins have been shown to bind competitively to the cyclic dinucleotide (CDN)-binding site of STING. researchgate.netrupress.org This competitive binding suggests that astins interfere with the natural ligand-receptor interaction that activates STING.
Preclinical Pharmacological Investigations
In Vitro Studies on Cellular Models of Disease (e.g., tumor cell lines, immune cell lines)
In Vivo Studies Utilizing Established Animal Models (e.g., murine models of cancer, autoimmune disease)
Specific data from in vivo studies utilizing established animal models to evaluate the pharmacological effects of Astin J, such as murine models of cancer or autoimmune disease, were not identified in the conducted search. Preclinical in vivo research is crucial for understanding the efficacy, pharmacokinetics, and safety profile of a compound in a complex biological system before potential translation to clinical studies. While the broader astin family and certain analogues have been subject to in vivo investigations for antitumor and immunosuppressant activities, detailed findings specifically for this compound in these contexts are not available in the provided search results. oup.comnju.edu.cn General information on the use of animal models in preclinical research highlights their importance in evaluating potential therapeutic agents for various diseases, including cancer and autoimmune disorders. researchgate.netnih.govresearchgate.netchemfaces.com
Analysis of Pharmacodynamic Biomarkers in Preclinical Research Contexts
Detailed analysis of pharmacodynamic biomarkers specifically for this compound in preclinical research contexts was not found in the conducted literature search. Pharmacodynamic studies are essential for understanding the biological effects of a compound and how it interacts with its target(s) within the body. While the mechanism of action for some astins has been explored, including binding to STING and the induction of apoptosis, specific pharmacodynamic biomarkers directly linked to this compound treatment in preclinical models were not identified. nih.govresearchgate.netresearchgate.net General principles of preclinical pharmacodynamics involve assessing biological responses and correlating them with drug exposure to understand the compound's effects. dtic.milmdpi.comyoutube.comnih.gov
Comparative Biological Activity Analysis of Natural Astins and Synthetic Analogues in Preclinical Systems
Comparative biological activity analysis specifically including this compound alongside other natural astins and synthetic analogues in preclinical systems was not detailed in the provided search results. Studies have compared the activities of various natural astins (such as Astin A and Astin B) and synthetic analogues, highlighting the importance of structural features, like the cyclic nature and specific residues, for their biological effects, particularly antineoplastic activity. researchgate.netoup.comresearchgate.net The lack of specific comparative data for this compound makes it challenging to position its preclinical activity relative to other known astins and their synthetic counterparts based on the available information.
Advanced Research Techniques and Analytical Approaches
High-Resolution Spectroscopic Methods in Complex Structural Elucidation of Astins
The definitive determination of the complex, cyclic structure of astins, including Astin J, relies heavily on high-resolution spectroscopic techniques. numberanalytics.com The process of structure elucidation involves piecing together the molecular puzzle by determining the elemental composition, molecular weight, and the precise connectivity of every atom. numberanalytics.com
In addition to NMR, vibrational spectroscopy, including infrared (IR) absorption and Raman scattering, can offer complementary structural information. researchgate.net When combined with theoretical calculations such as Density Functional Theory (DFT), these techniques can help to confirm the proposed structure by matching experimental vibrational frequencies with computationally predicted ones. researchgate.net High-resolution mass spectrometry (HRMS) is also critical, as it provides highly accurate mass measurements that allow for the determination of the precise elemental formula of the molecule. numberanalytics.com
Table 1: Spectroscopic Techniques for this compound Structural Elucidation
| Technique | Abbreviation | Purpose in Structural Elucidation |
|---|---|---|
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate molecular weight to determine the elemental formula. numberanalytics.com |
| ¹H and ¹³C Nuclear Magnetic Resonance | 1D-NMR | Identifies the chemical environments of hydrogen and carbon atoms. mdpi.com |
| Correlation Spectroscopy | COSY | Establishes correlations between coupled protons to map adjacent atoms. numberanalytics.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly bonded heteronuclei (e.g., ¹³C). numberanalytics.com |
| Heteronuclear Multiple Bond Correlation | HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons to piece together the molecular skeleton. numberanalytics.com |
| Infrared & Raman Spectroscopy | IR & Raman | Provides information on functional groups and vibrational modes, used to confirm structure against theoretical models. researchgate.net |
Advanced Chromatographic and Mass Spectrometric Techniques for Isolation and Characterization
The isolation and characterization of this compound from its natural source, such as the endophytic fungus Cyanodermella asteris found in Aster tataricus, requires powerful separation and detection technologies. pnas.org Plant and fungal extracts are highly complex mixtures, necessitating the use of advanced chromatographic techniques to separate the target compound from numerous other metabolites. austinpublishinggroup.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. austinpublishinggroup.comaustinpublishinggroup.com Specifically, reversed-phase HPLC, which separates compounds based on their hydrophobicity, is effective for purifying peptides like astins from crude extracts. austinpublishinggroup.com The combination of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) is particularly powerful. pnas.orgnumberanalytics.com This hyphenated technique not only separates the components of the mixture but also provides mass information for each component as it elutes from the column, allowing for the specific identification of astins based on their known molecular weights and fragmentation patterns. pnas.org
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, offers even greater resolution and sensitivity. This allows for the rapid analysis of complex peptide mixtures and the characterization of known astins as well as the potential discovery of new, related compounds. The characterization is confirmed by comparing the retention time and the MS/MS fragmentation pattern of the isolated compound with those of a known standard or with previously reported data. pnas.org
Table 2: Techniques for this compound Isolation and Characterization
| Technique | Description | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique to separate, identify, and quantify components in a mixture. numberanalytics.com | Used for the purification and isolation of this compound from complex plant or fungal extracts. austinpublishinggroup.com |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Separates this compound from the mixture and confirms its identity via its molecular weight. pnas.org |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Adds another layer of specificity by fragmenting the parent ion and analyzing the resulting product ions. | Provides a structural fingerprint for unambiguous identification and characterization of this compound. pnas.org |
| UHPLC-Q-TOF-MS/MS | An advanced method using smaller particle size columns for higher resolution and a high-accuracy mass analyzer. | Systematic and rapid analysis of peptides in extracts, enabling identification of this compound and its analogues. |
Bioanalytical Method Development for this compound Quantitation in Biological Matrices
To study the pharmacokinetics and distribution of this compound in a biological system, it is essential to develop and validate a robust bioanalytical method for its quantification in complex biological matrices like blood, plasma, or tissue. nih.gov The development of such methods is critical for pre-clinical studies and requires high sensitivity and selectivity to measure low concentrations of the analyte amidst a high background of endogenous components. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. austinpublishinggroup.comresearchgate.net The method development process involves optimizing several key stages. First, an efficient sample extraction procedure, such as protein precipitation or liquid-liquid extraction, is established to remove the bulk of the matrix components and isolate this compound. nih.gov Second, the chromatographic conditions (column, mobile phase, and gradient) are optimized to achieve a sharp peak shape for this compound and separate it from any interfering substances. nih.gov Finally, the mass spectrometer parameters are tuned for maximum sensitivity using multiple reaction monitoring (MRM), where a specific precursor ion-to-product ion transition for this compound is monitored.
The method must then be rigorously validated according to regulatory guidelines. nih.govaustinpublishinggroup.com This involves assessing key parameters to ensure the data is reliable and reproducible. researchgate.net
Table 3: Key Validation Parameters for Bioanalytical Methods
| Parameter | Description |
|---|---|
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com |
| Accuracy | The closeness of the measured concentration to the true concentration, often expressed as a percentage of the nominal value. nih.gov |
| Precision | The degree of scatter between a series of measurements, assessed at both intra-day and inter-day levels. nih.gov |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. austinpublishinggroup.com |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov |
| Recovery | The efficiency of the analyte extraction process from the biological matrix. nih.gov |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage). austinpublishinggroup.com |
Application of Omics Technologies (e.g., proteomics, transcriptomics) in Mechanistic Studies
Understanding the biological mechanism of action of this compound requires a global, systems-level approach. Omics technologies, which allow for the large-scale study of genes, proteins, and metabolites, are powerful tools for this purpose. uni-konstanz.deersnet.org These hypothesis-generating approaches can identify the molecular pathways and cellular processes that are perturbed by this compound treatment, providing crucial insights into its function. austinpublishinggroup.comfrontiersin.org
Transcriptomics , typically using methods like RNA sequencing (RNA-seq), analyzes the entire set of RNA transcripts in a cell. By comparing the gene expression profiles of cells treated with this compound to untreated control cells, researchers can identify which genes are up- or down-regulated. This can point to specific signaling pathways or transcription factors that are activated or inhibited by the compound. researchgate.net
Proteomics focuses on the large-scale study of proteins. austinpublishinggroup.com Using techniques like mass spectrometry-based quantitative proteomics, scientists can measure changes in the abundance of thousands of proteins in response to this compound. This can reveal the direct molecular targets of the compound or downstream effector proteins. For instance, proteomic analysis of cancer cells treated with a cytotoxic agent identified significant alterations in proteins involved in key cellular processes. acs.org Similar studies with this compound could uncover the proteins central to its biological activity.
These omics approaches provide a comprehensive, unbiased view of the cellular response to a compound, helping to unravel complex mechanisms of action that would be difficult to discover using traditional targeted methods. ersnet.orgresearchgate.net
Table 4: Omics Technologies in Mechanistic Studies of this compound
| Omics Field | Technology Example | Information Gained |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Provides a global profile of gene expression changes to identify affected cellular pathways and regulatory networks. researchgate.net |
| Proteomics | LC-MS/MS-based Quantitative Proteomics | Identifies changes in protein expression or post-translational modifications, helping to find direct drug targets and downstream effectors. acs.orgdanforthcenter.org |
| Metabolomics | GC-MS or LC-MS | Measures changes in small-molecule metabolites, revealing alterations in cellular metabolism. austinpublishinggroup.com |
Computational Chemistry and Molecular Modeling for Structure Prediction and Binding Dynamics
Computational chemistry and molecular modeling serve as powerful complements to experimental research, offering insights at the atomic level that are often inaccessible by other means. acs.orgethernet.edu.et These approaches are particularly valuable for predicting the three-dimensional (3D) structure of complex molecules like this compound and for understanding their interactions with biological targets.
Structure Prediction: While spectroscopic methods are used to solve a structure experimentally, computational methods can be used to predict it de novo from the primary sequence. apsnet.org For a peptide like this compound, advanced algorithms can model how the amino acid chain folds to form the most energetically stable 3D conformation. apsnet.org Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be used to refine candidate structures and calculate theoretical spectroscopic data, which can then be compared against experimental results to verify the correct structure. researchgate.net
Binding Dynamics: Once a 3D structure of this compound is predicted or determined, and potential protein targets are identified (e.g., through proteomics), molecular docking simulations can be performed. Docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It can be used to model how this compound fits into the binding site of a target protein, predicting the binding affinity and identifying the key amino acid residues involved in the interaction. This provides a structural basis for the compound's mechanism of action and can guide further experimental studies.
Table 5: Computational Approaches in this compound Research
| Method | Application | Purpose |
|---|---|---|
| De Novo Structure Prediction | Predicting the 3D structure of this compound from its amino acid sequence. | To generate a high-resolution 3D model for further computational studies. apsnet.org |
| Quantum Mechanics (e.g., DFT) | Refining molecular structures and calculating properties. | To verify experimental structures by comparing predicted vs. experimental spectroscopic data. researchgate.net |
| Molecular Docking | Simulating the binding of this compound to a target protein. | To predict binding mode, affinity, and key interactions, providing mechanistic hypotheses. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | To study the stability of the this compound-protein complex and the dynamics of the binding process. |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Astin Congeners and Biosynthetic Intermediates
The biosynthesis of astins has been traced to the endophytic fungus Cyanodermella asteris, which produces these compounds via a nonribosomal peptide synthetase (NRPS) pathway. nih.gov The existence of at least 24 astin variants suggests a degree of flexibility in the NRPS machinery. nih.gov This biosynthetic plasticity is a fertile ground for the discovery of novel, naturally occurring astin congeners, including other acyclic forms similar to Astin J.
Future research should focus on:
Genome Mining and Heterologous Expression: In-depth analysis of the C. asteris genome may reveal additional, uncharacterized NRPS gene clusters or tailoring enzymes that could produce novel astin structures. Heterologous expression of the astin biosynthetic gene cluster in different host organisms could lead to the production of previously inaccessible intermediates and analogues. tu-dresden.de
Cultivation and Co-culture Studies: Varying the cultivation conditions of C. asteris, or co-culturing it with other microorganisms from its natural environment, may trigger the expression of silent biosynthetic pathways, leading to the production of new astin derivatives. The observation that some astin variants are only produced in symbiosis with the host plant, Aster tataricus, underscores the potential of exploring these interactions to uncover new chemical diversity. nih.gov
Isolation and Characterization of Biosynthetic Intermediates: Acyclic peptides like this compound may represent biosynthetic intermediates or degradation products of their cyclic counterparts. Detailed biosynthetic studies, including isotopic labeling and the use of enzyme inhibitors, could clarify the precise origin of this compound and identify other linear precursors in the astin pathway. nih.gov Understanding these intermediates is crucial for manipulating the biosynthetic machinery to produce specific compounds.
Development of Novel and Scalable Synthetic Routes for this compound Production
The low natural abundance of astins presents a significant hurdle to their comprehensive biological evaluation and potential therapeutic development. nih.gov While research has primarily focused on the synthesis of cyclic astins, the development of efficient and scalable synthetic routes for this compound and other acyclic congeners is a critical research objective.
Key areas for development include:
Solid-Phase Peptide Synthesis (SPPS): SPPS is a well-established and rapid method for assembling linear peptide chains and would be highly applicable to the synthesis of this compound. wikipedia.org This approach allows for the straightforward incorporation of the non-proteinogenic amino acids found in this compound.
Solution-Phase Synthesis: For large-scale production, solution-phase synthesis may offer advantages in terms of cost and scalability, although it can be more time-consuming. wikipedia.org
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic steps could offer a powerful strategy. For instance, a synthetic precursor could be modified by enzymes from the astin biosynthetic pathway to yield the final product or related analogues.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Rapid, automatable, suitable for library generation. | Can be expensive for large-scale production, potential for incomplete reactions. |
| Solution-Phase Synthesis | More scalable and cost-effective for large quantities, easier purification of intermediates. | More labor-intensive and time-consuming, potential for solubility issues. |
| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, milder reaction conditions. | Requires availability and stability of requisite enzymes, potential for substrate specificity limitations. |
Deeper Elucidation of this compound's Multifaceted Mechanistic Pathways
A significant body of research indicates that the cyclic structure of astins is crucial for their potent antineoplastic and immunosuppressive activities. researchgate.netresearchgate.net Cyclic astins are known to induce apoptosis through the activation of caspases and to bind to the stimulator of interferon genes (STING) protein. nih.govresearchgate.net In contrast, acyclic astins have generally been reported to be inactive, a critical point that warrants further and more detailed investigation specifically for this compound. researchgate.netresearchgate.net
Future mechanistic studies should aim to:
Confirm or Contest Inactivity: Rigorous testing of pure, synthetically produced this compound across a wide range of cancer cell lines and immunological assays is necessary to definitively confirm its lack of activity or to uncover previously unobserved biological effects. The initial report on this compound mentioned antileukemic activities for a series of acyclic peptides, which contrasts with later reports on other acyclic astins. nih.gov This discrepancy needs to be resolved.
Investigate Alternative Mechanisms: If this compound is indeed biologically active, its acyclic nature suggests it may act through a different mechanism than its cyclic counterparts. Research should explore potential targets beyond those identified for cyclic astins.
Probe Structure-Activity Relationships: By comparing the activity (or lack thereof) of this compound with its cyclic precursor, astin C, researchers can gain valuable insights into the conformational requirements for target binding and a deeper understanding of why cyclization is critical for the known activities of other astins.
Innovation in Advanced Preclinical Models for Efficacy and Target Engagement Studies
Should this compound or its future analogues demonstrate biological activity, the use of advanced preclinical models will be essential to evaluate their therapeutic potential.
Future research in this area should involve:
Three-Dimensional (3D) Cell Cultures: Spheroid and organoid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures and would provide a more relevant context for assessing the efficacy of this compound analogues.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for preclinical cancer research as they better recapitulate the heterogeneity and drug response of human tumors.
Cell-Penetrating Peptide Conjugation: If this compound or its derivatives show poor cell permeability, they could be conjugated to cell-penetrating peptides (CPPs) to enhance their intracellular delivery for improved target engagement. oncotarget.com
In Vivo Imaging and Target Engagement Assays: The development of fluorescently or radiolabeled versions of active this compound analogues would enable in vivo imaging to study their biodistribution and confirm target engagement in living organisms.
Opportunities for Rational Design and Optimization of Next-Generation this compound Analogues for Specific Therapeutic Applications
Even if this compound itself is not biologically active, its linear peptide backbone provides a valuable and more synthetically accessible scaffold for the rational design of new therapeutic agents. researchgate.net
Opportunities for innovation include:
Computational Modeling and Docking: Computational tools can be used to model the interactions of this compound and its virtual analogues with various protein targets. This can help in identifying potential binding partners and in guiding the design of new derivatives with enhanced affinity and specificity. oup.comnih.gov
Peptidomimetics: The principles of peptidomimetic design can be applied to the this compound scaffold to create molecules with improved stability, bioavailability, and potency. This could involve incorporating non-natural amino acids, modifying the peptide backbone, or creating cyclic versions with different ring sizes or constraints than the natural astins. researchgate.net
Fragment-Based Drug Discovery: this compound can be considered a collection of chemical fragments. These fragments can be used as starting points for the design of smaller, non-peptide molecules that mimic the key interactions of the parent compound.
Cyclization Scanning: While this compound is naturally acyclic, its sequence could be used to generate a library of cyclic peptides with different cyclization strategies (e.g., head-to-tail, side-chain cyclization) to explore if a constrained conformation can induce biological activity against various targets. researchgate.net
Q & A
Q. Table 1: Key Characterization Parameters
| Parameter | Method | Documentation Standard |
|---|---|---|
| Molecular Weight | Mass Spectrometry | Report m/z values ±0.01 Da |
| Purity | HPLC/GC | Include chromatograms |
| Thermal Stability | TGA/DSC | Specify heating rate (°C/min) |
Basic: How should researchers design initial experiments to assess this compound’s biological activity?
Methodological Answer:
Hypothesis-Driven Assays : Align with known bioactivity (e.g., anticancer, antiviral). Use cell viability assays (MTT) at concentrations 1–100 µM .
Controls : Include positive (e.g., doxorubicin) and vehicle controls. Replicate experiments ≥3 times .
Dose-Response Curves : Use logarithmic dilution series to calculate IC₅₀ values. Validate with statistical models (e.g., nonlinear regression) .
Basic: What are common pitfalls in synthesizing this compound for the first time?
Methodological Answer:
- Incomplete Purification : Use column chromatography with multiple solvent systems and validate via TLC .
- Side Reactions : Monitor reaction intermediates with real-time FTIR or in-situ NMR .
- Yield Optimization : Adjust stoichiometry of rare precursors (e.g., cyclopeptide backbones) and reaction time .
Advanced: How should researchers address contradictory data in this compound’s mechanism of action studies?
Methodological Answer:
Source Identification : Compare experimental conditions (e.g., cell lines, assay protocols) across studies .
Orthogonal Validation : Use CRISPR knockdowns or isotopic labeling to confirm target engagement .
Meta-Analysis : Systematically review raw datasets from public repositories (e.g., ChEMBL) to identify confounding variables .
Q. Table 2: Resolving Data Contradictions
| Issue | Strategy | Tools/Resources |
|---|---|---|
| Varied IC₅₀ values | Standardize assay protocols | OECD Guidelines |
| Off-target effects | Proteome-wide affinity profiling | Chemical Proteomics |
Advanced: What strategies optimize this compound’s synthesis protocol for reproducibility?
Methodological Answer:
Stepwise Documentation : Record exact molar ratios, catalyst loadings, and reaction durations .
Automation : Use flow chemistry for precise control of temperature/pressure in cyclization steps .
Batch Consistency Testing : Analyze ≥3 independent synthesis batches via HPLC and bioactivity assays .
Advanced: How can computational approaches validate this compound’s structural interactions in biological systems?
Methodological Answer:
Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., NF-κB) over 100-ns trajectories .
Docking Studies : Use AutoDock Vina to predict binding affinities. Cross-validate with experimental ITC data .
QSAR Modeling : Develop models to correlate structural modifications with activity trends .
Key Considerations for Methodological Rigor
- Reproducibility : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental sections .
- Data Transparency : Include raw datasets in supplementary materials with metadata (e.g., instrument calibration dates) .
- Interdisciplinary Collaboration : Integrate chemical synthesis, bioassays, and computational analysis to address complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
